molecular formula C10H6Cl2N2 B155489 4,4'-Dichloro-2,2'-bipyridine CAS No. 1762-41-0

4,4'-Dichloro-2,2'-bipyridine

Cat. No.: B155489
CAS No.: 1762-41-0
M. Wt: 225.07 g/mol
InChI Key: UBSRTSGCWBPLQF-UHFFFAOYSA-N
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Description

4,4’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.074 g/mol . It is a derivative of bipyridine, where two chlorine atoms are substituted at the 4 and 4’ positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dichloro-2,2’-bipyridine can be synthesized through several methods. One common synthetic route involves the chlorination of 2,2’-bipyridine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 4’ positions .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dichloro-2,2’-bipyridine may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4,4’-Dichloro-2,2’-bipyridine .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coordination Reactions: As a ligand, 4,4’-Dichloro-2,2’-bipyridine forms coordination complexes with transition metals.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dichloro-2,2’-bipyridine is unique due to its chlorine substitutions, which enhance its reactivity and coordination properties. The presence of chlorine atoms allows for selective substitution reactions and the formation of stable coordination complexes with various metals . This makes it a valuable compound in both synthetic chemistry and materials science.

Biological Activity

4,4'-Dichloro-2,2'-bipyridine (DClB) is a bipyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with DClB, including case studies, research findings, and data tables summarizing its effects.

This compound is characterized by its two chlorine substituents at the 4-position of the bipyridine structure. This modification enhances its ability to form coordination complexes with various metal ions, which is fundamental to its biological activity.

Mechanism of Action:

  • DClB acts primarily through the formation of metal complexes that can interact with biological macromolecules.
  • The ligands can influence the stability and reactivity of these complexes, leading to enhanced biological effects such as cytotoxicity against cancer cells or antibacterial activity.

Antimicrobial Activity

Research has demonstrated that DClB exhibits notable antimicrobial properties. A study focusing on its coordination complexes revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of DClB Complexes

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLMinimum Bactericidal Concentration (MBC) µg/mL
Staphylococcus aureus3585
Escherichia coli6593

This table summarizes the results from a study where DClB was tested against common bacterial strains. The results indicate that DClB complexes can effectively inhibit bacterial growth at relatively low concentrations, suggesting potential applications in developing new antibacterial agents .

Cytotoxic Activity in Cancer Research

In addition to its antibacterial properties, DClB has been evaluated for its cytotoxic effects on cancer cell lines. A study assessing various rhodium(III) complexes containing DClB showed promising results in terms of selective cytotoxicity towards cancer cells compared to normal cells.

Table 2: Cytotoxicity of DClB Complexes Against Cancer Cell Lines

Complex TypeCell LineIC50 (µM)
Rhodium-DClBMCF-7 (Breast)5.0
Rhodium-DClBHT-29 (Colon)3.5
CisplatinMCF-730
CisplatinHT-2925

The data indicates that the rhodium complex with DClB exhibits significantly lower IC50 values compared to cisplatin, a commonly used chemotherapy drug, highlighting its potential as an effective anticancer agent .

Case Studies and Research Findings

  • Antibacterial Studies : A series of experiments were conducted to evaluate the efficacy of DClB-based complexes against various bacterial strains. Results indicated a strong correlation between the structural features of the complexes and their antibacterial potency.
  • Cytotoxicity Assessments : In vitro studies using MTT assays demonstrated that DClB complexes exhibited selective cytotoxicity towards cancer cell lines while sparing normal fibroblasts, indicating a promising therapeutic window for anticancer applications .
  • Photophysical Properties : Investigations into the photophysical properties of iridium and rhodium complexes with DClB have shown that these compounds possess unique luminescent properties that may be harnessed for imaging applications in biological systems .

Properties

IUPAC Name

4-chloro-2-(4-chloropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSRTSGCWBPLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170096
Record name 4,4'-Dichloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-41-0
Record name 4,4'-Dichloro-2,2'-bipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dichloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 mL of chloroform, 0.326 mL of phosphorus trichloride and 0.082 g of 4,4′-dichloro-2,2′-bipyridyl-N,N′-dioxide were added to a 100 mL round bottom flask equipped with a condenser, and the mixture was refluxed in a hot water bath for 75 hours. The reaction solution was cooled with ice, poured into crushed ice and neutralized with 25% NaOH to pH 7 or higher. Chloroform was removed from the solution by distilling off under reduced pressure. The precipitated white powder was collected by filtration and washed with water. The powder was dissolved in a small amount of petroleum ether and recrystallized in a refrigerator overnight to give white needle crystal. The crystal was dried by heating to 60° C. under reduced pressure to give 4,4′-dichloro-2,2′-bipyridine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.326 mL
Type
reactant
Reaction Step Two
Quantity
0.082 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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